N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl moiety at position 5 and a sulfonylacetamide group at position 2. The sulfonylacetamide moiety is further functionalized with a 4-methoxyphenyl group, enhancing its electronic and steric properties. This structural framework is associated with diverse biological activities, including antimicrobial and enzyme inhibition, as observed in structurally related compounds .
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6S/c1-22-10-4-6-11(7-5-10)25(20,21)9-13(19)16-15-18-17-14(24-15)12-3-2-8-23-12/h2-8H,9H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEKWEWKFZMPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized via the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Final Coupling: The final step involves coupling the furan-oxadiazole intermediate with the sulfonylated acetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Hydrazides and reduced oxadiazole derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been synthesized and tested for their efficacy against various bacterial strains, including Mycobacterium tuberculosis. The mechanism of action is often linked to the inhibition of specific enzymes critical for bacterial survival. In a study involving N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines, compounds demonstrated promising minimum inhibitory concentration (MIC) values comparable to standard treatments like isoniazid .
Anticancer Properties
The compound also shows potential in anticancer research. For example, studies on related oxadiazole derivatives have revealed their ability to inhibit cancer cell growth in various types of cancer lines. One study highlighted a specific derivative that exhibited significant growth inhibition against several human cancer cell lines with percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% . This suggests that the incorporation of the oxadiazole ring can enhance the anticancer activity of compounds through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Oxadiazole derivatives have been investigated for their anti-inflammatory properties. The sulfonamide component in the structure may contribute to this activity by modulating inflammatory pathways and cytokine production. Research has indicated that certain oxadiazole compounds can inhibit the production of pro-inflammatory mediators, making them candidates for treating inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide and target proteins involved in disease pathways. Such studies help predict the affinity and specificity of these compounds towards biological targets, providing insights into their potential therapeutic applications. For instance, docking studies have shown favorable interactions with enzymes relevant to tuberculosis treatment .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions where structure activity relationships are critical for optimizing biological activity. The introduction of various substituents on the oxadiazole ring can significantly influence the pharmacological properties of the compound . Researchers continue to explore different modifications to enhance efficacy and reduce toxicity.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present in its structure, affecting its behavior in various chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared with structurally and functionally related 1,3,4-oxadiazole derivatives below:
Structural Analogues
Functional Comparisons
- Sulfonyl vs. Sulfanyl Linkage : The target compound’s sulfonyl group (-SO₂-) is more electron-withdrawing than the sulfanyl (-S-) group in analogs like the compound from . This enhances stability and may influence receptor binding .
- Biological Activity: While LMM11 () exhibits antifungal activity and 8i () inhibits LOX, the target compound’s biological profile remains uncharacterized.
Molecular and Spectral Data
Biological Activity
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antifungal, and anticancer properties supported by various research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C14H14N4O4S
- Molecular Weight : 358.35 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have shown promising activity against various bacterial strains.
Study Findings
A study highlighted that derivatives with a similar structure exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antimicrobial potential .
Antifungal Activity
The antifungal activity of oxadiazole derivatives has also been documented. The presence of specific substituents, such as methoxy and sulfonamide groups, enhances their antifungal efficacy.
Comparative Analysis
The following table summarizes the antifungal activities of selected oxadiazole compounds:
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| Compound 1 | 12.5 | Candida albicans |
| Compound 2 | 10.0 | Aspergillus niger |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of compounds with similar structures has been explored in various studies. For example, certain oxadiazole derivatives have demonstrated cytotoxic effects against cancer cell lines.
Case Studies
- MCF Cell Line Study : A derivative similar to the target compound was tested on MCF cell lines, showing significant apoptosis induction at concentrations as low as 25 μM .
- In Vivo Studies : Another study reported that a related compound significantly suppressed tumor growth in mice models, showcasing its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Furan Ring : Contributes to the lipophilicity and biological interaction.
- Oxadiazole Moiety : Enhances antimicrobial and anticancer activities.
- Sulfonamide Group : Increases solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
